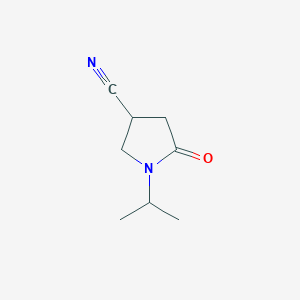

5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

5-oxo-1-propan-2-ylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)10-5-7(4-9)3-8(10)11/h6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSQAUSJTMSOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Oxo 1 Propan 2 Yl Pyrrolidine 3 Carbonitrile

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, the analysis identifies three key disconnections:

C-N bond disconnection: The bond between the pyrrolidinone nitrogen and the isopropyl group can be disconnected. This suggests an N-alkylation step, where a pyrrolidinone precursor is reacted with an isopropyl electrophile.

C-C bond disconnection: The nitrile group at the C3 position can be traced back to a carboxylic acid or amide precursor. This indicates that the nitrile could be formed via dehydration of an amide or through a nucleophilic substitution reaction.

Ring disconnection: The pyrrolidinone ring itself can be opened to reveal acyclic precursors. A common strategy for this type of structure involves a Michael addition followed by cyclization, suggesting starting materials like itaconic acid and isopropylamine.

This analysis points toward a synthetic strategy that involves constructing the N-isopropyl-substituted pyrrolidinone ring first, followed by the introduction or modification of the functional group at the C3 position to form the nitrile.

Development of Novel Synthetic Routes and Optimization

Based on the retrosynthetic analysis, several synthetic routes can be developed and optimized. The key steps involve the formation of the core heterocyclic system and the precise installation of the required functional groups.

The pyrrolidinone ring is a privileged pharmacophore found in many biologically active compounds. acs.org Consequently, numerous methods for its synthesis have been developed. A primary route for the synthesis of the 1-isopropyl-5-oxopyrrolidine core involves the reaction of itaconic acid with isopropylamine. nih.gov This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the five-membered lactam ring.

Modern synthetic methods focus on improving efficiency and yield. One-pot multicomponent reactions, which combine several steps without isolating intermediates, are particularly advantageous. vjol.info.vnrsc.org These approaches often utilize environmentally friendly solvents and catalysts to streamline the synthesis. vjol.info.vnrsc.org

Table 1: Selected Methods for Pyrrolidinone Ring Formation

| Method | Precursors | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Classical Cyclization | Itaconic acid, Isopropylamine | Heat, Acid/Base catalyst | Straightforward, two-step process (Michael addition then cyclization) nih.gov |

| Multicomponent Reaction | Aldehyde, Amine, Diethyl acetylenedicarboxylate | Citric acid, Ultrasound irradiation | High atom economy, short reaction times, uses green catalyst and solvent rsc.org |

| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters | Base (e.g., K₃PO₄) | Metal-free, one-pot synthesis of densely functionalized pyrrolidinones acs.org |

| Reductive Condensation | Anilines, 2,5-dimethoxytetrahydrofuran | Sodium borohydride, Acidic water | Fast, compatible with various functional groups organic-chemistry.org |

This table is interactive and can be sorted by clicking on the column headers.

The nitrile functional group is a versatile component in organic synthesis. wikipedia.orgslideshare.net For the target molecule, the nitrile group can be introduced onto the pre-formed pyrrolidinone ring. A common and effective method is the dehydration of a primary amide. wikipedia.orgslideshare.net In this case, 1-isopropyl-5-oxopyrrolidine-3-carboxamide would serve as the immediate precursor. Dehydrating agents such as phosphorus(V) oxide (P₄O₁₀) or chloroacetyl chloride can be employed to facilitate this transformation. slideshare.netgoogle.com

Alternatively, the synthesis can start from precursors that already contain a cyano group. For example, 4-cyano-pyrrolidin-3-ones are valuable precursors for generating diverse pyrrolidine (B122466) derivatives due to their multiple reactive sites. ekb.eg

The regioselective installation of the isopropyl group on the nitrogen atom of the pyrrolidinone ring is a critical step. If the synthesis starts with a non-N-substituted pyrrolidinone, the isopropyl group can be introduced via N-alkylation using an appropriate isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

A more direct and highly regioselective method involves the reaction of γ-butyrolactone (GBL) with isopropylamine. unibo.it This approach directly yields the N-isopropyl pyrrolidinone, ensuring that the alkylation occurs exclusively at the nitrogen atom. This method is often used in industrial settings due to its efficiency and the availability of the starting materials. unibo.it

The target compound, this compound, possesses a chiral center at the C3 position. Therefore, the synthesis of single enantiomers is often a key objective in medicinal chemistry to understand the structure-activity relationship. nih.govmdpi.com Stereoselective synthesis can be achieved through several approaches:

Chiral Pool Synthesis: This method utilizes enantiopure starting materials derived from nature. For instance, L-proline or glutamic acid derivatives can be used as chiral building blocks to construct the desired pyrrolidinone enantiomer. nih.govmdpi.com

Asymmetric Catalysis: Chiral catalysts can be used to induce stereoselectivity in the key bond-forming reactions, such as the initial Michael addition or subsequent functionalization steps.

C(sp³)–H Activation: Recent advances have demonstrated the use of palladium-catalyzed C-H activation strategies for the regio- and stereoselective functionalization of pyrrolidine rings. acs.orgnih.gov A directing group can be used to guide the catalyst to a specific C-H bond, allowing for the stereocontrolled introduction of functional groups. acs.org

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrrolidinone derivatives has been an active area for the application of these principles. acs.orgvjol.info.vnrsc.orgunibo.it

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or bio-based solvents like N-octyl pyrrolidone (NOP) can significantly reduce the environmental impact. vjol.info.vnrsc.orgunibo.it

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product minimizes waste. vjol.info.vnrsc.org

Green Catalysts: Utilizing non-toxic and recyclable catalysts, such as citric acid, instead of hazardous reagents is a core principle. rsc.org

Energy Efficiency: Employing methods like ultrasound or microwave-assisted synthesis can accelerate reactions, often leading to shorter reaction times and lower energy consumption compared to conventional heating. rsc.orgnih.gov

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) reduces the need for intermediate purification steps, thereby saving solvents, energy, and time. acs.org

Table 2: Application of Green Chemistry Principles in Pyrrolidinone Synthesis

| Green Chemistry Principle | Application/Method | Benefit |

|---|---|---|

| Alternative Solvents | Use of ethanol or water in multicomponent reactions vjol.info.vnrsc.org | Reduced toxicity and environmental pollution |

| Atom Economy | One-pot multicomponent synthesis vjol.info.vnrsc.org | Minimizes waste by incorporating most atoms from reactants into the product |

| Benign Catalysts | Citric acid as a catalyst rsc.org | Avoids the use of harmful organic or metal-based reagents |

| Energy Efficiency | Ultrasound-promoted reactions rsc.org | Shorter reaction times and lower energy input |

This table is interactive and can be sorted by clicking on the column headers.

By integrating these strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Reaction Mechanism Elucidation of Key Synthetic Steps

A likely synthetic pathway to this compound involves two key reaction steps: the Michael addition of isopropylamine to an appropriate α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Step 1: Michael Addition of Isopropylamine

The initial step is the conjugate addition of isopropylamine to an acrylate derivative bearing a cyano group, such as ethyl 2-cyanoacrylate. This reaction is a classic example of a Michael addition, where a nucleophile (the amine) adds to an α,β-unsaturated carbonyl compound.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile and attacks the β-carbon of the ethyl 2-cyanoacrylate. This carbon is electrophilic due to the electron-withdrawing effects of both the ester and the cyano groups.

Formation of an Enolate Intermediate: This attack leads to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrogen of the cyano group.

Protonation: The enolate intermediate is then protonated, typically by a solvent molecule or a proton source introduced during workup, to yield the β-amino ester adduct.

This reaction is generally carried out in a protic solvent, such as ethanol or methanol, which can facilitate the proton transfer steps. The reaction rate can be influenced by the steric hindrance of the amine and the nature of the Michael acceptor.

Step 2: Intramolecular Cyclization (Dieckmann-type Condensation)

The resulting β-amino ester can then undergo an intramolecular cyclization to form the 5-oxopyrrolidine ring. This step is analogous to a Dieckmann condensation, which is the intramolecular reaction of a diester with a base to form a β-keto ester. In this case, the amine and ester functionalities within the same molecule react.

The mechanism for this intramolecular cyclization is as follows:

Amide Formation/N-Acylation (Plausible Pathway): While a direct Dieckmann-type condensation involving the deprotonation of the α-carbon to the cyano group is possible, a more likely pathway for the formation of the lactam ring involves the initial formation of an amide bond. Under thermal conditions or with the aid of a catalyst, the amino group can attack the carbonyl carbon of the ester, leading to the elimination of ethanol and the formation of an open-chain amide.

Intramolecular Nucleophilic Attack: The nitrogen of the newly formed amide can then act as a nucleophile, attacking the carbon of the cyano group.

Tautomerization and Hydrolysis: The resulting intermediate would then undergo tautomerization and hydrolysis of the imine functionality upon workup to yield the final this compound.

Alternatively, a base-catalyzed intramolecular cyclization of the β-amino ester can occur. In this scenario, a strong base would deprotonate the nitrogen of the amino group, which would then attack the carbonyl of the ester group, leading to the formation of the lactam ring and elimination of an alkoxide.

The choice of reaction conditions, such as temperature and the use of a catalyst, is crucial for promoting the desired intramolecular cyclization over potential side reactions.

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger research scale (grams to hundreds of grams) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. labmanager.com

Key Considerations for Scale-Up:

Reaction Conditions:

Temperature Control: Exothermic reactions, such as the Michael addition, which are easily managed on a small scale, can become hazardous on a larger scale. labmanager.com The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Therefore, controlled addition of reagents and efficient cooling are critical to prevent runaway reactions.

Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" or high concentrations of reactants. The type and speed of the stirrer must be optimized for the larger reaction vessel.

Reagent and Solvent Selection:

Cost and Availability: Reagents and solvents that are feasible for small-scale synthesis may become prohibitively expensive or difficult to source in larger quantities.

Safety and Environmental Impact: The use of hazardous or environmentally persistent solvents and reagents should be minimized. Safer alternatives should be considered for larger-scale operations.

Work-up and Purification:

Extraction: Liquid-liquid extractions can become cumbersome and generate large volumes of solvent waste at a larger scale. Alternative purification methods should be explored.

Chromatography: Purification by column chromatography, which is common in a research lab, is often not practical for large quantities of material. Crystallization or distillation are generally preferred methods for purification on a larger scale.

Safety:

A thorough safety review of the entire process is essential before scaling up. This includes identifying potential hazards, such as exothermic reactions, the use of flammable or toxic materials, and pressure build-up.

Appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and blast shields, must be in place.

Data Table: Comparison of Laboratory vs. Scale-Up Synthesis Parameters

| Parameter | Laboratory Scale (mg-g) | Research Scale-Up (g-100s of g) |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Temperature Control | Heating mantle, ice bath | Circulating heating/cooling bath |

| Mixing | Magnetic stir bar | Overhead mechanical stirrer |

| Reagent Addition | Syringe, dropping funnel | Addition funnel, peristaltic pump |

| Purification | Column chromatography | Crystallization, distillation |

| Safety | Standard laboratory practices | Enhanced safety protocols, process safety review |

By carefully considering these factors, the synthesis of this compound can be successfully and safely scaled up for research purposes, enabling the production of sufficient quantities for further investigation.

Reaction Mechanisms and Chemical Transformations of 5 Oxo 1 Propan 2 Yl Pyrrolidine 3 Carbonitrile

Reactivity Profiling of the Pyrrolidinone Ring

The pyrrolidinone ring, a five-membered lactam, is a robust heterocyclic scaffold that serves as the core of the molecule. Its reactivity is primarily centered around the amide functional group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, which can potentially lead to ring-opening reactions under harsh conditions such as strong acid or base hydrolysis.

The positions alpha to the carbonyl group (C2) and the nitrogen atom possess protons that can be abstracted by strong bases, generating carbanions. These intermediates can then react with various electrophiles, enabling the introduction of new substituents onto the pyrrolidinone core. The nitrogen atom itself is part of a tertiary amide and is relatively unreactive, though the N-isopropyl group can influence the steric accessibility of adjacent sites. Pyrrolidinones are known to possess both electrophilic and nucleophilic centers, which allows them to react with a variety of reagents. ekb.eg The general reactivity of the pyrrol-2-one system, a related unsaturated analog, has been extensively reviewed, with reactions categorized by the reactive centers, including the carbonyl group and adjacent methylene (B1212753) units. researchgate.net

Transformations Involving the Nitrile Group (e.g., reductions, cycloadditions)

The nitrile group (-C≡N) at the C3 position is a versatile functional handle that can be converted into a wide array of other functionalities. researchgate.net This group is a key precursor for various molecules through reactions like reduction, hydration, hydrolysis, and nucleophilic addition. researchgate.net

Reduction: The nitrile group can be selectively reduced to a primary amine (aminomethyl group) using various reducing agents. This transformation is fundamental for introducing a basic center and for further derivatization, such as amide or sulfonamide formation. Common methods include catalytic hydrogenation (e.g., H₂, Raney Nickel, Pd/C) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). vanderbilt.edu Under certain conditions, using reagents like Diisobutylaluminium hydride (DIBAL-H), the nitrile can be partially reduced to an aldehyde after hydrolysis of the intermediate imine. vanderbilt.edu

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a carboxamide, while complete hydrolysis leads to the formation of the corresponding carboxylic acid, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid.

Cycloaddition: The carbon-nitrogen triple bond can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.

Interactive Data Table: Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| Full Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) | (1-(propan-2-yl)-5-oxopyrrolidin-3-yl)methanamine |

| Partial Reduction & Hydrolysis | DIBAL-H, then H₂O | Aldehyde (-CHO) | 1-(propan-2-yl)-5-oxopyrrolidine-3-carbaldehyde |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | 1-(propan-2-yl)-5-oxopyrrolidine-3-carboxylic acid |

| Cycloaddition | Sodium Azide (NaN₃), NH₄Cl | Tetrazole | 5-(1-(propan-2-yl)-5-oxopyrrolidin-3-yl)-1H-tetrazole |

Modifications and Derivatization at the Isopropyl N-Substituent

The N-isopropyl group is generally a stable substituent. Direct chemical modification of this saturated alkyl group without affecting the rest of the molecule is challenging and not commonly reported. Reactions targeting the isopropyl group, such as C-H activation, would likely require harsh conditions that could compromise the integrity of the pyrrolidinone ring or the nitrile function.

In synthetic strategies, variation at the N-substituent is typically achieved by starting the synthesis with a different primary amine (e.g., aniline, benzylamine, other alkylamines) rather than by post-synthesis modification of the N-isopropyl group. However, in broader contexts, increasing the size of N-alkyl substituents has been shown to influence the crystal packing and properties of resulting compounds, such as in certain metal complexes. nih.gov

Functional Group Interconversions on the Pyrrolidine (B122466) Core

Beyond the nitrile group, other parts of the pyrrolidinone core can be modified. The carbonyl group of the lactam can be targeted, although its reactivity is lower than that of a ketone. For example, reduction of the lactam to the corresponding pyrrolidine can be achieved with powerful reducing agents like borane or LiAlH₄, though this often occurs concurrently with the reduction of the nitrile group.

In analogous systems, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, the carboxylic acid group has been converted to a hydrazide, which then serves as a precursor for synthesizing various heterocyclic moieties like pyrazoles and dimethylpyrroles. nih.gov Similarly, the nitrile in 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile could be converted to a carboxylic acid and then to a hydrazide, opening up parallel synthetic pathways. nih.gov Furthermore, reactions at the C4 position of similar pyrrolidinone systems, such as with Wittig-Horner reagents, demonstrate that the carbon backbone of the ring can be functionalized. ekb.eg

Chemoselectivity and Regioselectivity Studies of Reactions

Given the presence of multiple functional groups, chemoselectivity is a critical consideration in the chemical transformations of this compound. The primary challenge lies in selectively transforming one functional group while leaving the others intact.

For instance, the reduction of the nitrile group in the presence of the lactam carbonyl requires careful choice of reagents. Catalytic hydrogenation might be selective for the nitrile under specific conditions, whereas a strong hydride reagent like LiAlH₄ would likely reduce both the nitrile and the lactam carbonyl. Conversely, selective hydrolysis of the nitrile to a carboxylic acid can typically be achieved without opening the more stable lactam ring under controlled acidic or basic conditions.

Regioselectivity becomes important if reactions are intended to occur on the pyrrolidinone ring itself. For example, deprotonation with a strong base could potentially occur at either the C2 or C4 positions. The C2 position, being alpha to the carbonyl, is generally more acidic and thus the more likely site for deprotonation and subsequent alkylation, leading to regioselective functionalization at that position. The study of reaction conditions is crucial for controlling chemo- and regioselectivity in the synthesis of complex heterocyclic compounds. mdpi.com

Catalytic Approaches to this compound Transformations

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. For a molecule like this compound, various catalytic approaches could be envisioned.

Catalytic Hydrogenation: As mentioned, this is a primary method for the selective reduction of the nitrile group to an amine. The choice of catalyst (e.g., Pd, Pt, Ni) and conditions (pressure, temperature, solvent) can be tuned to optimize yield and selectivity.

Transition Metal-Catalyzed Cross-Coupling: While the saturated pyrrolidinone ring does not lend itself directly to standard cross-coupling reactions, derivatization could install a handle for such transformations. A more advanced strategy involves the direct C(sp³)–H activation of the pyrrolidinone backbone. nih.gov Palladium catalysts, for example, have been used for C-H activation to functionalize similar saturated heterocyclic systems, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org

Organocatalysis: Asymmetric organocatalysis could be employed to introduce new stereocenters onto the pyrrolidinone ring, for example, through Michael additions or aldol-type reactions if the ring is first functionalized to contain an appropriate acceptor or donor group.

Interactive Data Table: Potential Catalytic Transformations

| Catalytic Method | Catalyst Example | Target Site | Potential Transformation |

|---|---|---|---|

| Catalytic Hydrogenation | Raney Ni, H₂ | Nitrile Group | Reduction to primary amine |

| C-H Activation/Coupling | Pd(OAc)₂ | C-H bonds on pyrrolidine ring | Arylation or Alkenylation |

| Catalytic Hydrolysis | Acid or Base Catalyst | Nitrile Group | Conversion to carboxylic acid |

| Asymmetric Organocatalysis | Chiral Amine or Phosphine | α-carbon to a carbonyl (if modified) | Enantioselective alkylation |

Advanced Spectroscopic Investigations and Structural Elucidation Techniques for 5 Oxo 1 Propan 2 Yl Pyrrolidine 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete covalent framework and gain insights into the molecule's three-dimensional shape.

For 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, 1D NMR spectra (¹H and ¹³C) provide the initial overview of the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton.

To assemble the structure, 2D NMR experiments are indispensable. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ipb.ptresearchgate.net For this molecule, COSY would reveal correlations between the methine proton of the isopropyl group and its two methyl groups, as well as the connectivity of the protons within the pyrrolidine (B122466) ring (H3, H4a, H4b, H2a, H2b).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netipb.pt This allows for the unambiguous assignment of carbon resonances based on their attached, and usually more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netipb.pt Key HMBC correlations would include those from the isopropyl methyl protons to the isopropyl methine carbon and the nitrogen-adjacent C2 and C5 carbons of the ring, confirming the N-isopropyl substitution. Correlations from the ring protons to the carbonyl (C5) and nitrile (C≡N) carbons would definitively place these functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.netipb.pt NOESY is vital for conformational analysis, for instance, by showing spatial proximity between the isopropyl group's protons and certain protons on the five-membered ring, helping to define its preferred orientation. researchgate.net

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data tables below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | COSY Correlations |

|---|---|---|---|---|

| H3 | 3.55 | dd | 8.5, 6.0 | H4a, H4b |

| H4a, H4b | 2.60 - 2.75 | m | - | H3, H2a, H2b |

| H2a, H2b | 3.40 - 3.50 | m | - | H4a, H4b |

| H-isopropyl (CH) | 4.25 | sept | 6.8 | CH₃-isopropyl |

Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | HSQC Correlation (¹H) | Key HMBC Correlations (¹H) |

|---|---|---|---|

| C5 (C=O) | 174.5 | - | H2a, H2b, H4a, H4b |

| C≡N | 118.0 | - | H3, H4a, H4b |

| C3 | 30.0 | 3.55 | H2a, H2b, H4a, H4b |

| C4 | 35.0 | 2.60 - 2.75 | H3, H2a, H2b |

| C2 | 48.0 | 3.40 - 3.50 | H3, H4a, H4b, H-isopropyl |

| C-isopropyl (CH) | 46.5 | 4.25 | CH₃-isopropyl, H2a, H2b |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in a molecule. nih.govnih.gov Each functional group absorbs IR radiation or scatters Raman light at characteristic frequencies corresponding to its specific vibrational modes (e.g., stretching, bending).

For this compound, the key functional groups yield distinct and easily identifiable signals:

Nitrile (C≡N): A sharp, intense absorption in the IR spectrum around 2250 cm⁻¹ is a definitive indicator of the nitrile group. This band is typically weaker in the Raman spectrum.

Amide Carbonyl (C=O): The cyclic amide (lactam) carbonyl group produces a very strong, sharp absorption in the IR spectrum, typically in the range of 1670-1690 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-H Bonds: Aliphatic C-H stretching vibrations from the pyrrolidine ring and the isopropyl group appear as a group of signals in the 2850-3000 cm⁻¹ region.

C-N Bonds: The C-N stretching vibrations contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹).

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N | Stretch | ~2250 | Medium-Strong (IR), Weak (Raman) |

| C=O (Lactam) | Stretch | ~1680 | Strong (IR) |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| CH₂, CH₃ | Bend/Scissor | 1400 - 1470 | Medium |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and molecular formula of a compound. nih.gov High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with enough accuracy to confirm the elemental composition, C₈H₁₂N₂O.

Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable structural information. The fragmentation pattern is like a molecular fingerprint and helps to confirm the arrangement of atoms. nih.gov For this compound, predictable fragmentation pathways would include:

Loss of the isopropyl group: Cleavage of the N-CH bond would result in a fragment ion corresponding to the loss of 43 Da (C₃H₇).

Ring cleavage: The pyrrolidone ring can fragment in several ways, such as through the loss of carbon monoxide (CO) from the lactam or cleavage adjacent to the nitrile group.

Loss of HCN: A common fragmentation pathway for nitriles can lead to the loss of a neutral hydrogen cyanide molecule (27 Da).

Hypothetical Mass Spectrometry Data (ESI-HRMS)

| Ion | Formula | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₃N₂O⁺ | 153.1022 | 153.1025 | Protonated Molecular Ion |

| [M-C₃H₇]⁺ | C₅H₆N₂O⁺ | 110.0475 | 110.0478 | Loss of isopropyl group |

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. researchgate.netresearchgate.net This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

For this compound, a crystal structure would:

Unambiguously confirm the covalent connectivity.

Determine the precise conformation of the five-membered pyrrolidone ring in the solid state, which is typically found in an "envelope" or "twist" conformation.

Reveal the relative orientation of the isopropyl and nitrile substituents.

Provide detailed information about intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the crystal packing.

Chiroptical Spectroscopy for Absolute Configuration Assignment (if chiral)

The carbon atom at position 3 of the pyrrolidine ring, which bears the nitrile group, is a stereocenter. This means the molecule is chiral and exists as a pair of enantiomers (R and S). While NMR and X-ray crystallography of a racemate cannot distinguish between enantiomers, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration of an enantiomerically pure sample.

Theoretical and Computational Analyses of 5 Oxo 1 Propan 2 Yl Pyrrolidine 3 Carbonitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic structure, which governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by minimizing the energy of the system with respect to the positions of its nuclei. For 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can predict key structural parameters. The pyrrolidone ring is known to adopt non-planar conformations, typically an "envelope" or "twist" form, and DFT can precisely calculate the bond lengths, bond angles, and dihedral angles that define this puckering.

By systematically varying key dihedral angles and calculating the energy at each point, DFT can be used to map the potential energy surface (PES) of the molecule. This energy landscape reveals the relative energies of different conformers and the energy barriers for interconversion between them, identifying the most stable conformations and their populations at a given temperature.

Table 5.1: Representative Geometric Parameters of a Pyrrolidone Ring Optimized by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| N-C(O) | ~1.36 Å | |

| N-C(H2) | ~1.47 Å | |

| C-C(N) | ~1.53 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C-N-C(O) | ~114° |

| O=C-N | ~125° | |

| Dihedral Angle | C-N-C(O)-C | Varies with pucker |

Note: These are typical values for a 2-pyrrolidone ring and nitrile group; actual values for the target molecule would require a specific calculation.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization, offering high accuracy. These methods are particularly powerful for predicting spectroscopic properties. nih.gov

By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the harmonic vibrational frequencies. mdpi.com These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, N-H bend, C≡N stretch) and can be directly compared with experimental infrared (IR) and Raman spectra. nih.gov Although computed harmonic frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve excellent agreement, aiding in the assignment of spectral bands. nist.gov Similarly, by calculating the magnetic shielding of each nucleus, ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structure elucidation.

Table 5.2: Predicted vs. Experimental Vibrational Frequencies for a Related Moiety

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | ~2350 | ~2256 | ~2250 |

| C=O Stretch (Amide I) | ~1820 | ~1747 | ~1740 |

| N-H Bend | ~1550 | ~1488 | ~1485 |

| C-N Stretch | ~1300 | ~1248 | ~1250 |

Note: Data is representative and illustrates the application of scaling factors to ab initio calculations.

Molecular Dynamics (MD) Simulations for Conformational Studies and Solvent Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape and the influence of the surrounding environment, such as a solvent. mdpi.comrsc.org

For this compound, MD simulations can reveal how the molecule behaves in different solvents (e.g., water, chloroform, methanol). researchgate.net The simulation tracks the trajectory of each atom, showing how the pyrrolidone ring puckers and how the isopropyl and carbonitrile substituents rotate and interact with solvent molecules. nih.gov By analyzing these trajectories, one can determine the most populated conformational states, the lifetimes of these states, and the dynamic interplay between solute and solvent molecules, such as the formation and breaking of hydrogen bonds between the carbonyl oxygen and protic solvents. researchgate.net This is crucial for understanding how the solvent environment can influence the molecule's shape and reactivity. rsc.org

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling of Derivatives

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). neovarsity.orgresearchgate.net For derivatives of this compound, these methods can be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of more potent or suitable molecules. optibrium.com

The process involves several steps:

Data Set Assembly : A collection of derivatives with experimentally measured activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. neovarsity.org

Descriptor Calculation : For each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, dipole moment, topological indices) is calculated. researchgate.net

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a model that correlates the descriptors with the observed activity. youtube.comresearchgate.net

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. researchgate.net

The resulting model can then be used to predict the activity of new virtual derivatives, prioritizing the most promising candidates for synthesis and testing. optibrium.com

Table 5.3: Hypothetical Data for a QSAR Model of Pyrrolidinone Derivatives

| Compound ID | Substituent (R) | Log(1/IC₅₀) | LogP (Descriptor 1) | Dipole Moment (D) (Descriptor 2) | Predicted Log(1/IC₅₀) |

| 1 | -H | 5.2 | 0.5 | 3.1 | 5.15 |

| 2 | -CH₃ | 5.5 | 0.9 | 3.0 | 5.51 |

| 3 | -Cl | 5.9 | 1.2 | 3.8 | 5.95 |

| 4 | -OCH₃ | 5.7 | 0.8 | 3.9 | 5.72 |

| 5 | -CN | ? | 0.6 | 4.5 | 5.68 |

Note: This table is illustrative of the data used to build and apply a QSAR model.

Elucidation of Reaction Mechanisms and Transition State Modeling

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction coordinate and determine the activation energies, which control the reaction rate. chemistrysteps.com

For this compound, this approach could be used to study reactions such as the hydrolysis of the nitrile group to a carboxylic acid or amide. libretexts.orgchemguide.co.ukorganicchemistrytutor.comresearchgate.net Using DFT, chemists can locate the transition state (TS) structure for each step of the proposed mechanism. chemistrysteps.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction path. The energy difference between the reactants and the transition state is the activation barrier. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified TS correctly connects the desired reactants and products. This level of detail provides a deep understanding of reaction feasibility and selectivity.

In Silico Screening and Virtual Design for Potential Biological Targets (Focus on computational methodology)

In silico screening, or virtual screening (VS), is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein receptor or enzyme. semanticscholar.orgschrodinger.com This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. nih.gov The methodology for screening compounds like this compound or its virtual derivatives typically follows a hierarchical workflow:

Target and Library Preparation : A three-dimensional structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. A large library of virtual compounds is also prepared, often involving the generation of multiple low-energy conformations for each molecule. amanote.com

Molecular Docking : This is the core of structure-based virtual screening. A docking algorithm samples numerous possible orientations and conformations ("poses") of the ligand within the target's binding site. Each pose is assigned a score based on a scoring function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity.

Hit Filtering and Prioritization : The initial docking results produce a ranked list of compounds. This list is often filtered based on various criteria, such as docking score, predicted binding mode, and drug-like properties (e.g., Lipinski's Rule of Five), to select a smaller, more promising set of "hits." semanticscholar.org

Post-Screening Analysis : Advanced methods, such as more accurate binding free energy calculations (e.g., MM/GBSA) or short molecular dynamics simulations, may be applied to the top-ranked hits to refine the predictions and assess the stability of the predicted ligand-protein complex before committing to chemical synthesis. schrodinger.com

This computational funnel allows researchers to efficiently navigate vast chemical spaces to identify novel lead compounds for further development. nih.gov

Biological Activity and Mechanistic Interrogations of 5 Oxo 1 Propan 2 Yl Pyrrolidine 3 Carbonitrile

Exploration of Molecular Targets and Ligand-Target Binding Mechanisms

While numerous studies report the inhibitory effects of 5-oxopyrrolidine derivatives against various enzymes, detailed kinetic analyses are not always extensively documented in the available literature. However, the primary enzymatic targets identified for this structural class include:

Matrix Metalloproteinases (MMPs): Certain 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives have been identified as inhibitors of zinc metalloendopeptidases, particularly MMPs such as MMP-13. google.com These enzymes are implicated in the turnover of extracellular matrix proteins and are targets for diseases like osteoarthritis. google.com A series of 5-oxopyrrolidine-3-carboxylic acid derivatives also showed promising inhibitory activity against MMP-2 and MMP-9, suggesting anti-inflammatory potential. researchgate.net

Protein Kinases: Novel 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives have been synthesized and evaluated as potential multikinase inhibitors. vu.ltnih.gov Protein kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in anticancer therapy. nih.gov Docking studies suggest these compounds may bind to the active sites of key kinases like the non-receptor tyrosine kinase (SRC) and serine/threonine-protein kinase (BRAF). vu.ltnih.gov The 5-oxopyrrolidine ring can serve as a structural analogue to the pyrrolopyridine core of known kinase inhibitors. nih.gov

Direct receptor binding assay data for 5-oxopyrrolidine-3-carbonitrile (B1322357) derivatives is not extensively available in the scientific literature. Receptor-binding assays are crucial for identifying ligand-receptor interactions, typically employing competitive inhibition with a radiolabeled ligand to screen for new chemical entities. merckmillipore.com

While not directly related to the 5-oxo scaffold, studies on other pyrrolidine-containing compounds have identified them as G-protein coupled receptor (GPR40) agonists. nih.gov Additionally, derivatives of 1H-pyrrole-3-carbonitrile (a related heterocyclic carbonitrile) have been identified as agonists for the stimulator of interferon genes (STING) receptor, highlighting that nitrile-containing five-membered heterocycles can engage in specific receptor binding. nih.gov Such assays would be necessary to determine if 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile interacts with specific receptor targets.

To compensate for the lack of direct binding data, molecular docking simulations have been employed to predict and rationalize the interaction of 5-oxopyrrolidine derivatives with biological targets. These computational methods provide valuable insights into potential binding modes and key intermolecular interactions.

Protein Kinase Interactions: Molecular docking of 5-oxopyrrolidine-3-carbohydrazide derivatives into the active sites of protein kinases SRC and BRAF revealed significant binding affinities. vu.ltnih.gov For instance, a 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity values (−11.174 and −11.471 kcal/mol) to SRC and BRAF, respectively, suggesting it may act as a multikinase inhibitor. vu.ltnih.govresearchgate.net The 5-oxopyrrolidine moiety's lactam NH and C=O groups are proposed to form hydrogen bonds within the ATP-binding site. nih.gov

Antimicrobial Targets: In silico docking studies of (2,6-diethylphenyl)-5-oxopyrrolidine derivatives against bacterial enzymes such as Bacillus cereus spore lytic enzyme (PDB ID: 4PHQ) have been performed to explore their potential as antibacterial agents. jonuns.com Similarly, docking has been used to assess the binding of spiro[oxindole-2,3′-pyrrolidines] to glucosamine (B1671600) 6-phosphate synthase (GlcN6P), a target for antifungal agents. mdpi.com These studies help identify key structural features required for target inhibition.

Cellular Pathway Modulation and Signal Transduction Investigations

Pyrrolidinone derivatives have been shown to modulate critical intracellular signaling pathways, particularly those related to inflammation. One study demonstrated that a specific pyrrolidinone derivative inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. nih.gov This inhibition was achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α. nih.gov The study suggested the compound blocks upstream signals leading to IκB kinase (IKK) activation. nih.gov

Furthermore, surface modification of dendrimers with pyrrolidone prevented the stimulation of NF-κB-related signal transduction, leading to a reduction in pro-inflammatory cytokine expression and secretion. acs.org These findings indicate that the pyrrolidinone scaffold can play a role in mitigating inflammatory pathways, a mechanism that could be relevant for derivatives like this compound.

Structure-Activity Relationship (SAR) Studies for Biological Activity

SAR studies on various series of 5-oxopyrrolidine derivatives have provided critical information on how structural modifications impact biological efficacy, particularly for anticancer and antimicrobial activities. nih.gov

Impact of N-1 Substituent: The substituent at the N-1 position of the pyrrolidinone ring is crucial. Studies often utilize a phenyl or substituted phenyl group at this position, which can be modified to tune activity. nih.govnih.govmdpi.com For example, the presence of a free amino group on the N-phenyl substituent was found to be important for anticancer activity against A549 human lung cancer cells. nih.govsemanticscholar.org

Impact of C-3/C-4 Substituents: Modifications at the C-3 and C-4 positions significantly influence the biological profile. In a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, converting the C-3 carboxylic acid to various hydrazones and azoles led to compounds with potent anticancer and antimicrobial effects. nih.govnih.gov

Hydrazones containing heterocyclic fragments (e.g., 5-nitrothiophene) showed more potent anticancer activity than those with simple aromatic moieties. nih.govnih.gov The 5-nitrothiophene derivative also exhibited selective and potent antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.govnih.gov

Among azole derivatives, a 2,5-dimethylpyrrole moiety conferred greater cytotoxic activity than a 3,5-dimethylpyrazole (B48361) moiety. nih.gov

The following table summarizes key SAR findings for anticancer activity in a series of 5-oxopyrrolidine derivatives against A549 lung cancer cells. nih.gov

| Compound Series | Key Structural Feature at C-3 | Observed Activity Trend | Citation |

|---|---|---|---|

| Aromatic Hydrazones | Benzylidene with various phenyl substitutions (Cl, Br, OMe, NMe₂) | Compounds with electron-donating (NMe₂) or withdrawing (Cl, Br) groups showed moderate activity. | nih.gov |

| Heterocyclic Hydrazones | Thiophene and 5-nitrothiophene | Significantly more potent than aromatic hydrazones; 5-nitrothiophene derivative was highly active. | nih.govnih.gov |

| Azole Derivatives | 3,5-dimethylpyrazole vs. 2,5-dimethylpyrrole | The 2,5-dimethylpyrrole derivative was more potent than the pyrazole (B372694) derivative. | nih.gov |

| N-Phenyl Modification | Acetamidophenyl vs. Aminophenyl core | Derivatives synthesized from the aminophenyl core (deacetylated) showed the most promising anticancer activity. | nih.govsemanticscholar.org |

Stereochemical Influence on Biological Recognition and Activity

Chirality plays a pivotal role in the biological activity of many compounds, as biological systems like enzymes and receptors are themselves chiral. mdpi.com The this compound molecule possesses a stereocenter at the C-3 position, meaning it can exist as two enantiomers (R and S).

While specific studies on the stereochemistry of this exact compound are unavailable, research on other chiral pyrrolidine (B122466) derivatives underscores the importance of stereoisomerism.

In a series of pyrrolidine-containing GPR40 agonists, the different enantiomers, (R,R)-68 and (S,S)-68, were found to have distinct effects on the radioligand binding assay. One enantiomer potentiated the radioligand while the other displaced it, indicating different binding modes. This difference in binding translated to a dual mechanism of action for the (R,R) enantiomer. nih.gov

General SAR analyses of pyrrolidine-2,5-dione derivatives revealed that anticonvulsant activity was strongly affected by the substituent at the C-3 position. nih.gov

Studies on other chiral molecules have shown that stereochemistry can be critical for recognition by cellular uptake transporters, leading to significant differences in biological activity even if the isomers have similar inhibitory effects on their isolated molecular target. mdpi.com

These examples strongly suggest that the biological activity of the (R) and (S) enantiomers of this compound would likely differ, potentially in target affinity, efficacy, and cellular uptake. Therefore, stereoselective synthesis and evaluation of individual enantiomers would be essential for any therapeutic development.

Design and Synthesis of Fluorescent Probes for Biological Process Research

The five-membered pyrrolidine ring is a prominent scaffold in medicinal chemistry, valued for its ability to create structurally diverse and biologically active compounds. nih.govresearchgate.net This versatility extends to the field of chemical biology, where the pyrrolidinone core, a key feature of this compound, serves as a foundational structure for the development of fluorescent probes. These specialized molecules are designed to detect and visualize specific biological molecules and processes within living systems, offering high sensitivity and spatiotemporal resolution. researchgate.netnih.gov

The general design of a fluorescent probe involves two primary components: a fluorophore, which is responsible for the emission of light, and a recognition moiety (or receptor) that selectively interacts with the target analyte. The pyrrolidinone scaffold can be strategically functionalized to act as a linker between these two components or as part of the recognition site itself. The inherent chemical properties of the pyrrolidinone ring, including its potential for stereoisomerism and the presence of functional groups that can be readily modified, make it an attractive starting point for synthetic chemists. nih.gov

While direct research on "this compound" as a fluorescent probe is not extensively documented, the broader class of pyrrolidine and 5-oxopyrrolidine derivatives has been successfully incorporated into probes for various biological targets. nih.govmdpi.comresearchgate.netnih.gov The synthetic strategies often involve leveraging the functional groups on the pyrrolidine ring for chemical modification. For instance, a carboxylic acid group, similar to the carbonitrile in the subject compound, can be converted into an amide or ester to attach a fluorophore or a targeting ligand. mdpi.com

One notable strategy involves the use of the pyrrolidinone structure to build probes for detecting specific biomolecules. For example, novel pyrrolidine-substituted dicyanoisophorone derivatives have been developed as near-infrared fluorescent probes for imaging β-amyloid plaques, which are implicated in Alzheimer's disease. researchgate.net In these designs, the pyrrolidine moiety is crucial for modulating the photophysical properties of the probe and its interaction with the biological target.

Another approach is the synthesis of multi-target inhibitors that incorporate a fluorescent component for imaging purposes. Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized and evaluated as potential tyrosine kinase receptor inhibitors, where the core heterocyclic structure is essential for biological activity. nih.gov While not explicitly designed as standalone probes, such compounds demonstrate the principle of integrating a pyrrolidinone-like scaffold into molecules intended for biological imaging and therapeutic action.

The synthesis of these complex molecules often begins with foundational pyrrolidine structures, which are then elaborated through multi-step reaction sequences. nih.gov Common synthetic routes include the Paal-Knorr pyrrole (B145914) synthesis, 1,3-dipolar cycloadditions, and the functionalization of pre-existing pyrrolidine rings like proline. nih.govnih.gov These methods allow for precise control over the final structure, enabling the strategic placement of fluorophores and recognition elements.

The table below details an example of a synthetic precursor based on the 5-oxopyrrolidine scaffold, illustrating how functional groups can be manipulated to build more complex molecules, a principle that underpins the synthesis of fluorescent probes. nih.gov

Table 1: Synthesis and Functionalization of a 5-Oxopyrrolidine Derivative

| Step | Starting Material | Reagent(s) | Product | Purpose of Transformation | Reference |

|---|---|---|---|---|---|

| 1 | Itaconic acid, 4-Acetamidoaniline | Water, HCl | 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid | Formation of the core 5-oxopyrrolidine ring structure. | nih.gov |

| 2 | 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid | Methanol, H₂SO₄ | Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Esterification of the carboxylic acid to create a reactive site for further modification. | nih.gov |

| 3 | Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine monohydrate | 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Conversion to a carbohydrazide, which can be reacted with aldehydes/ketones to attach various recognition moieties. | nih.gov |

| 4 | 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione, HCl | 1-(4-Acetamidophenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrrolidin-2-one | Attachment of a pyrazole ring, demonstrating the scaffold's capacity to be linked to other heterocyclic systems. | nih.gov |

This synthetic versatility allows the pyrrolidinone scaffold to be incorporated into probes with diverse sensing mechanisms. For instance, probes can be designed to exhibit a "turn-on" fluorescence response, where light emission is significantly enhanced upon binding to the target. This is often achieved by modulating processes like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). The pyrrolidine component can influence the electronic environment of the fluorophore, making such modulation possible. researchgate.net

Applications of 5 Oxo 1 Propan 2 Yl Pyrrolidine 3 Carbonitrile As Research Probes and Chemical Scaffolds

Utilization in Chemical Biology for Target Identification and Validation

While direct studies employing 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile as a chemical probe for target identification and validation are not extensively documented, the broader class of pyrrolidine-based compounds is widely recognized for its utility in chemical biology. The pyrrolidine (B122466) scaffold's ability to be readily functionalized allows for the introduction of reporter tags, such as fluorophores or biotin, or reactive groups for covalent modification of biological targets.

In principle, this compound could be elaborated into chemical probes. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the attachment of affinity labels or photoaffinity groups. These modified probes could then be used in target identification studies to isolate and identify their binding partners within a complex biological system, thereby validating their potential as therapeutic targets.

Role as a Privileged Scaffold in Medicinal Chemistry Research and Analog Design

The 5-oxopyrrolidine ring system, a core component of this compound, is considered a privileged scaffold in medicinal chemistry. nih.govresearchgate.net This is due to its presence in a wide array of biologically active natural products and synthetic compounds. nih.gov The pyrrolidine ring's three-dimensional structure allows for the precise spatial arrangement of substituents, enabling effective interaction with biological targets. nih.govresearchgate.net

The versatility of the 5-oxopyrrolidine scaffold is evident in the diverse biological activities exhibited by its derivatives, including anticancer and antimicrobial properties. nih.govsemanticscholar.org For example, various derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have been synthesized and shown to possess potent anticancer activity against A549 human lung adenocarcinoma cells. nih.govsemanticscholar.org Furthermore, certain 5-oxopyrrolidine derivatives bearing a 5-nitrothiophene substituent have demonstrated promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. semanticscholar.org

The structural features of this compound make it an attractive starting point for analog design. The isopropyl group at the 1-position can be varied to explore the impact of steric bulk and lipophilicity on biological activity. The nitrile group at the 3-position is a versatile functional group that can be converted into a variety of other functionalities, such as amides, carboxylic acids, and amines, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Table 1: Examples of Biologically Active 5-Oxopyrrolidine Derivatives

| Compound Class | Biological Activity | Reference |

|---|---|---|

| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives | Anticancer (A549 cells) | nih.govsemanticscholar.org |

| 5-Oxopyrrolidine derivatives with 5-nitrothiophene | Antimicrobial (Multidrug-resistant S. aureus) | semanticscholar.org |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antimicrobial, Anticancer | mdpi.com |

| 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile derivatives | Antimicrobial | ekb.eg |

Development of Derivatives for Specific Biological Research Questions

The chemical tractability of this compound facilitates the development of derivatives to address specific biological research questions. By systematically modifying its structure, researchers can design molecules with tailored properties to probe particular biological pathways or to target specific enzymes or receptors.

For instance, the synthesis of a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been undertaken to investigate their potential as antibacterial agents. nih.gov In this study, the core scaffold was functionalized with various hydrazone moieties, and the resulting compounds were evaluated for their efficacy against a panel of Gram-positive and Gram-negative bacteria. nih.gov Such studies not only provide insights into the structural requirements for antibacterial activity but also can lead to the identification of novel lead compounds for drug development.

Another example is the development of functionalized 2-pyrrolidinones through N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions. rsc.org This methodology allows for the efficient construction of highly substituted pyrrolidinone derivatives, which can be screened for a wide range of biological activities. The ability to rapidly generate a diverse set of derivatives from a common scaffold is a powerful tool in modern drug discovery.

Potential in Catalysis Research as a Ligand or Organocatalyst

The pyrrolidine ring is a well-established structural motif in the design of chiral ligands and organocatalysts for asymmetric synthesis. nih.govunibo.it Proline and its derivatives, for example, are among the most widely used organocatalysts. unibo.itmdpi.com The rigid, five-membered ring of pyrrolidine provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of a chemical reaction. nih.gov

While there are no specific reports on the use of this compound in catalysis, its structural features suggest potential applications. The nitrogen atom of the pyrrolidinone ring could potentially coordinate to a metal center, making it a candidate for use as a ligand in transition metal catalysis. Furthermore, the chiral center that could be introduced at the 3-position during synthesis could enable its use as a chiral organocatalyst. For instance, diarylprolinol silyl (B83357) ethers, which are highly effective organocatalysts, are derived from proline and highlight the potential of modified pyrrolidine scaffolds in asymmetric catalysis. nih.gov Further research would be needed to explore the catalytic potential of derivatives of this compound.

Contribution to Advanced Material Science Research

Pyrrolidone-containing polymers, such as polyvinylpyrrolidone (B124986) (PVP), are known for their unique properties and have found applications in various fields. The potential of this compound as a monomer for the synthesis of specialized polymers is an area that warrants investigation. The pyrrolidinone ring could impart desirable properties such as hydrophilicity and biocompatibility to the resulting polymer.

The nitrile group could also serve as a functional handle for post-polymerization modification, allowing for the introduction of other chemical groups to tailor the polymer's properties for specific applications. For example, the synthesis of pyrrolidone-based homopolymers and stimulus-responsive diblock copolymers has been achieved via RAFT (Reversible Addition-Fragmentation chain Transfer) aqueous solution polymerization of pyrrolidone-containing monomers. acs.org This demonstrates the feasibility of incorporating pyrrolidinone units into well-defined polymer architectures. The specific properties that a polymer derived from this compound would possess would depend on the method of polymerization and the nature of any comonomers used.

Emerging Research Directions and Future Prospects for 5 Oxo 1 Propan 2 Yl Pyrrolidine 3 Carbonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govarxiv.org For a compound such as 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, these computational tools offer significant potential, although specific applications to this molecule are not yet documented.

Future research could leverage AI and ML in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets of known molecules to predict the physicochemical properties, biological activity, and potential toxicity of new compounds like this compound. This can prioritize experimental work and reduce research costs. nih.gov

De Novo Design: Generative AI models can design novel molecules with desired properties. By using the 5-oxopyrrolidine scaffold as a starting point, AI could generate derivatives of this compound optimized for specific biological targets. nih.gov

Synthesis Planning: AI tools can analyze complex molecular structures and propose efficient synthetic routes, potentially identifying more effective or novel ways to synthesize this compound.

| AI/ML Application Area | Potential Impact on this compound Research |

| Property Prediction | Forecasting of solubility, binding affinity, and metabolic stability before synthesis. |

| Target Identification | Analysis of large-scale biological data to identify potential protein targets. arxiv.org |

| Generative Design | Creation of novel analogs with potentially enhanced efficacy or reduced side effects. |

| Retrosynthesis | Algorithmic design of efficient and cost-effective manufacturing pathways. |

Exploration of Unconventional Synthetic Methodologies

While classical synthetic routes for pyrrolidine (B122466) derivatives are well-established, modern chemistry is increasingly focused on developing more efficient and sustainable methods. nih.gov Research into unconventional synthetic methodologies for this compound could include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, potentially improving yield, purity, and safety during the synthesis of this compound.

Photoredox Catalysis: Using light to drive chemical reactions can enable unique bond formations under mild conditions, offering new pathways to synthesize or functionalize the pyrrolidine ring.

Biocatalysis: Employing enzymes as catalysts could allow for highly stereoselective syntheses, which is crucial as the biological activity of chiral molecules often depends on their specific 3D structure. unipa.it

Multicomponent Reactions (MCRs): MCRs allow the construction of complex molecules like this compound in a single step from three or more starting materials, significantly improving efficiency. researchgate.net

Discovery of Novel Biological Targets and Therapeutic Avenues

The 5-oxopyrrolidine (also known as pyroglutamic acid) core is present in various biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery. nih.govfoodb.camdpi.com However, the specific biological targets for this compound have not been reported.

Future research would focus on:

High-Throughput Screening (HTS): Testing the compound against large libraries of biological targets (e.g., enzymes, receptors, ion channels) to identify potential interactions.

Phenotypic Screening: Assessing the effect of the compound on cell behavior (e.g., cancer cell growth, microbial proliferation) to uncover its functional effects without a preconceived target. Studies on related 5-oxopyrrolidine derivatives have shown promising anticancer and antimicrobial activities, suggesting potential avenues for investigation. nih.govnih.gov

Chemoproteomics: Using chemical probes derived from the parent molecule to identify its binding partners within a complex biological system.

| Research Area | Objective | Example from Related Compounds |

| Anticancer | Evaluate cytotoxicity against various cancer cell lines. | Certain 5-oxopyrrolidine derivatives show potent activity against A549 lung cancer cells. nih.govresearchgate.net |

| Antimicrobial | Test for inhibition of bacterial or fungal growth. | Related compounds have demonstrated activity against multidrug-resistant Staphylococcus aureus. nih.govnih.gov |

| Neurological | Assess activity on central nervous system targets. | The pyrrolidine scaffold is a key component in drugs for neurological disorders. |

Development of Advanced Analytical Techniques for Complex Biological Samples (e.g., metabolomics)

To understand how this compound behaves in a biological system, advanced analytical techniques are essential. There is currently no published data on the metabolomic profiling or specific analytical methods for this compound.

Future work in this area would involve:

Metabolomics: Studying how the compound alters the metabolic profile of cells or organisms. This can provide insights into its mechanism of action and potential off-target effects.

Advanced Mass Spectrometry: Developing highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods to detect and quantify the compound and its metabolites in complex biological matrices like blood plasma or tissue. mdpi.com

Imaging Techniques: Utilizing techniques like mass spectrometry imaging to visualize the distribution of the compound within biological tissues, providing crucial information about its biodistribution.

Design of Next-Generation Chemical Probes and Tools

A chemical probe is a molecule designed to selectively interact with a specific biological target, enabling researchers to study that target's function. Developing a chemical probe from this compound would first require identifying a specific biological target.

Should a target be identified, the design process would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the original compound to understand which parts of the molecule are essential for activity.

Affinity Labeling: Incorporating a reactive group into the molecule that allows it to covalently bind to its target, facilitating target identification and validation.

Fluorescent Tagging: Attaching a fluorescent dye to the compound to allow for visualization of its interaction with cells and target proteins via microscopy.

Challenges and Opportunities in Translational Research from Fundamental Discoveries

Translational research is the process of "translating" fundamental scientific discoveries into practical applications, such as new therapies. For this compound, the journey from a laboratory chemical to a potential therapeutic agent presents both significant challenges and opportunities.

Challenges:

Lack of Biological Data: The primary hurdle is the absence of information on its biological activity, mechanism of action, and safety profile.

Pharmacokinetic Properties: The compound's absorption, distribution, metabolism, and excretion (ADME) properties are unknown and would need extensive investigation.

Scalable Synthesis: Developing a cost-effective and scalable synthesis process is necessary for producing the quantities required for advanced testing.

Opportunities:

Scaffold Potential: The 5-oxopyrrolidine scaffold is a "privileged structure" in medicinal chemistry, known to be a component of various active compounds, suggesting a higher probability of finding biological activity. unipa.itmdpi.com

Unexplored Chemical Space: As a sparsely studied molecule, it represents novel chemical space, meaning it could interact with biological targets in a new way, potentially leading to first-in-class medicines.

Modern Research Tools: The availability of AI, HTS, and advanced analytical methods can accelerate the investigation process, allowing for a more rapid evaluation of its therapeutic potential than was possible in the past. arxiv.org

Q & A

Q. What are the common synthetic routes for preparing 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, and what analytical techniques confirm its structure?

The compound is typically synthesized via condensation reactions involving active methylene intermediates. For example, ethanol and piperidine are used under controlled temperatures (0–5°C) to facilitate cyanoacetamide formation, as seen in analogous pyrrolidinecarbonitrile derivatives . Diastereoselective methods, such as neutralizing dimethyl glutamate hydrochlorides, can also yield stereochemically defined products . Structural confirmation relies on NMR (for functional group analysis), mass spectrometry (for molecular weight verification), and X-ray crystallography (for absolute configuration determination) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software is recommended for refinement?

X-ray crystallography involves growing single crystals, collecting diffraction data, and refining the structure using software like SHELXL, which is widely used for small-molecule refinement due to its robustness and compatibility with high-resolution data. SHELXPRO interfaces with macromolecular applications, while SHELXC/D/E pipelines aid in experimental phasing . For example, the crystal structure of a related pyrrolidinecarbonitrile derivative was resolved using SHELXL-97, revealing bond angles and torsional parameters critical for conformational analysis .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters quantify the conformational flexibility of the pyrrolidine ring in this compound?

The Cremer-Pople method defines ring puckering via amplitude () and phase () coordinates, derived from deviations of ring atoms from a mean plane. This approach avoids approximations inherent in torsion-angle-based analyses and is particularly useful for five-membered rings like pyrrolidine. Applying these parameters to crystallographic data can reveal pseudorotation pathways and energy minima, critical for understanding the compound’s stability and reactivity . For instance, studies on cyclopentane analogs demonstrate how and values correlate with ring distortion under steric or electronic effects .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during characterization?

Discrepancies may arise from dynamic effects (e.g., solution-phase conformational flexibility vs. solid-state rigidity). To address this:

- Compare temperature-dependent NMR data with crystallographic thermal displacement parameters.

- Use DFT calculations to model solution-phase conformers and validate against experimental spectra.

- Employ high-pressure crystallography to mimic solution conditions . For example, a study on methyl 3-aryl-5-oxopyrrolidine-2-carboxylates reconciled NMR coupling constants with X-ray-derived torsional angles by modeling pseudorotational equilibria .

Q. What methodologies study the coordination behavior of this compound with transition metals, and how does the carbonitrile group influence complex stability?

The carbonitrile group acts as a weak-field ligand, enabling coordination via the nitrile nitrogen or the carbonyl oxygen. Experimental approaches include:

- Synthesizing metal complexes (e.g., with Cu(II), Ni(II)) and characterizing them via UV-Vis, EPR, and single-crystal XRD .

- Conducting stability constant measurements using potentiometric titrations.

- Analyzing ligand field effects via magnetic susceptibility or cyclic voltammetry. For instance, 5-[(pyrazolyl)diazenyl]carbonitrile derivatives form stable octahedral complexes with Co(II) and Fe(III), where the carbonitrile’s electron-withdrawing nature enhances metal-ligand bond strength .